Cas no 628284-75-3 (6-FLUORO-4-HYDROXY-3-NITROQUINOLINE)

6-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated nitroquinoline derivative with notable applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine substituent at the 6-position and a nitro group at the 3-position, enhances its reactivity and potential as an intermediate in synthetic chemistry. The compound's hydroxyl group at the 4-position further contributes to its versatility in forming derivatives or metal complexes. Its electron-withdrawing substituents make it valuable for studying structure-activity relationships in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. The compound's well-defined properties ensure consistent performance in research applications.
6-FLUORO-4-HYDROXY-3-NITROQUINOLINE structure
628284-75-3 structure
商品名:6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
CAS番号:628284-75-3
MF:C9H5FN2O3
メガワット:208.14600
MDL:MFCD09800466
CID:958021
PubChem ID:27282235

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 化学的及び物理的性質

名前と識別子

    • 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
    • 6-fluoro-3-nitro-1H-quinolin-4-one
    • 6-fluoranyl-3-nitro-1H-quinolin-4-one
    • 6-Fluoro-3-nitro-quinolin-4-ol
    • AC-9289
    • A834023
    • 6-Fluoro-3-nitroquinolin-4(1H)-one
    • 6-fluoro-3-nitro-1H-quinolin-4-one;6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
    • DTXSID00650721
    • DB-350446
    • SB70358
    • MFCD09800466
    • AS-37747
    • 628284-75-3
    • 6-Fluoro-3-nitro-4-quinolinol
    • SCHEMBL2246946
    • 866472-95-9
    • 6-Fluoro-3-nitroquinolin-4-ol
    • TURQNAASNNGCEW-UHFFFAOYSA-N
    • AKOS025402456
    • MDL: MFCD09800466
    • インチ: InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
    • InChIKey: TURQNAASNNGCEW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 208.02800
  • どういたいしつりょう: 208.02842019g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 74.9Ų

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • ゆうかいてん: 313
  • PSA: 78.94000
  • LogP: 2.51090

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE セキュリティ情報

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM228775-5g
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
5g
$695 2021-08-04
AstaTech
61148-0.25/G
6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
628284-75-3 97%
0.25g
$99 2023-09-16
Fluorochem
050186-5g
6-Fluoro-4-hydroxy-3-nitroquinoline
628284-75-3 97%
5g
£881.00 2022-03-01
Alichem
A189006131-5g
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
5g
$861.30 2023-09-01
AstaTech
61148-10/G
6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
628284-75-3 97%
10/G
$999 2021-07-03
1PlusChem
1P00EB5R-250mg
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
250mg
$145.00 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4523-100mg
6-fluoro-3-nitroquinolin-4-ol
628284-75-3 95%
100mg
¥482.0 2024-04-18
Aaron
AR00EBE3-100mg
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
100mg
$88.00 2025-01-24
1PlusChem
1P00EB5R-1g
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
1g
$425.00 2025-02-26
eNovation Chemicals LLC
Y1261376-100mg
6-Fluoro-3-nitroquinolin-4-ol
628284-75-3 97%
100mg
$125 2024-06-06

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 関連文献

6-FLUORO-4-HYDROXY-3-NITROQUINOLINEに関する追加情報

Professional Introduction to Compound with CAS No. 628284-75-3 and Product Name: 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

The compound with the CAS number 628284-75-3 and the product name 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural and chemical properties, which make it a promising candidate for various therapeutic applications. The presence of both fluorine and nitro substituents in its molecular framework imparts distinct reactivity and biological activity, positioning it as a valuable intermediate in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of quinoline derivatives for their potential antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE stands out due to its ability to modulate multiple biological targets. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in improving the pharmacokinetic profile of drugs. Meanwhile, the hydroxyl and nitro groups contribute to the compound's interactions with enzymes and receptors, making it a versatile scaffold for medicinal chemistry.

Recent studies have highlighted the compound's potential in combating drug-resistant pathogens. The structural features of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE allow it to interfere with essential metabolic pathways in bacteria and parasites, thereby inhibiting their growth. For instance, research has demonstrated its efficacy against multidrug-resistant strains of *Staphylococcus aureus* by targeting DNA gyrase, an enzyme critical for bacterial replication. This finding aligns with the broader trend in developing novel antibiotics that can overcome existing resistance mechanisms.

The role of fluorine in medicinal chemistry cannot be overstated. Its incorporation into molecular structures often leads to improved pharmacological properties, including increased bioavailability and reduced susceptibility to metabolic degradation. In the case of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE, the fluorine atom at the 6-position enhances its binding affinity to biological targets, making it a potent tool for therapeutic intervention. This property has been leveraged in designing inhibitors targeting enzymes such as topoisomerases and kinases, which are pivotal in cancer cell proliferation.

Moreover, the hydroxyl group at the 4-position contributes to the compound's solubility and interaction with hydrophilic residues in proteins. This characteristic is particularly advantageous in drug formulations where solubility is a critical factor for achieving optimal therapeutic efficacy. The nitro group at the 3-position further enhances reactivity, allowing for further functionalization through reduction or diazotization reactions. These chemical attributes make 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE a versatile building block for synthesizing more complex molecules with tailored biological activities.

Advances in computational chemistry have also played a pivotal role in understanding the pharmacological profile of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE. Molecular docking studies have revealed its high affinity for various protein targets, including those involved in inflammation and immune response. These insights have guided researchers in optimizing its structure for enhanced therapeutic effects while minimizing off-target interactions. Such computational approaches are becoming indispensable in modern drug discovery pipelines, enabling faster identification of lead compounds with promising pharmacological properties.

The compound's potential extends beyond antimicrobial applications. Preliminary research suggests that 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE may exhibit anti-inflammatory effects by modulating cytokine production pathways. Inflammatory cytokines are key mediators of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. By targeting these pathways, the compound could offer a novel therapeutic strategy for managing these conditions. Additionally, its ability to cross cell membranes efficiently makes it a candidate for topical applications, such as creams or ointments for skin disorders.

In conclusion, 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of fluorine, hydroxyl, and nitro substituents endows it with exceptional reactivity and binding affinity, making it a valuable scaffold for drug development. Recent studies highlight its potential in combating drug-resistant pathogens and modulating inflammatory processes, underscoring its therapeutic significance. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.

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